1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Description

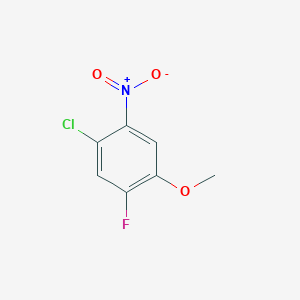

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZDJFLDZSXELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268899 | |

| Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98404-03-6 | |

| Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98404-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₅ClFNO₃. As a functionalized nitrobenzene derivative, it holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of chloro, fluoro, methoxy, and nitro groups on the benzene ring imparts a unique electronic and steric profile, offering multiple avenues for further chemical modification. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene and details the standard experimental protocols for their determination.

Molecular Structure

The molecular structure of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is foundational to its physical and chemical properties. The arrangement of its constituent atoms and functional groups dictates its polarity, intermolecular forces, and reactivity.

Caption: Molecular structure of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in synthetic protocols. Below is a summary of the available physical data for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

| Property | Value | Source |

| CAS Number | 98404-03-6 | [1][2] |

| Molecular Formula | C₇H₅ClFNO₃ | [1][2] |

| Molecular Weight | 205.57 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Density | Data not available | |

| Storage Temperature | Room temperature | [1] |

Experimental Protocols for Physical Property Determination

The following section outlines the standard, field-proven methodologies for determining the key physical properties of a solid organic compound like 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene. These protocols are designed to ensure accuracy and reproducibility.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[3]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For solid compounds, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation Method

-

Apparatus Setup: A small amount of the substance is placed in a micro-distillation apparatus.[5]

-

Pressure Reduction: The system is connected to a vacuum source to achieve the desired reduced pressure.

-

Heating: The sample is gently heated in a suitable bath.

-

Temperature and Pressure Recording: The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, are recorded.[5]

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for choosing appropriate reaction and purification media.

Methodology: Qualitative Solubility Tests

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is selected.

-

Procedure: A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).[1]

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, ¹H and ¹³C NMR would be critical for confirming the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretching), the C-Cl bond, the C-F bond, the C-O ether linkage, and the aromatic ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom.[7]

Caption: Spectroscopic techniques for structural elucidation.

Significance and Reactivity in Drug Development

Halogenated and nitrated aromatic compounds are important precursors in the synthesis of pharmaceuticals.[8] The presence of chloro, fluoro, and nitro groups on the benzene ring of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene makes it a potentially valuable intermediate.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, where the chlorine or fluorine atom can be displaced by a variety of nucleophiles. The fluorine atom is generally more susceptible to displacement than the chlorine atom in such reactions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a key functional group for the formation of amides, sulfonamides, and for building heterocyclic ring systems.

-

Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The combination of these reactive sites provides medicinal chemists with a versatile scaffold for generating libraries of novel compounds for biological screening and lead optimization in drug discovery programs.

Safety and Handling

Based on the available safety data for this compound and related structures, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

References

Sources

- 1. scribd.com [scribd.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

An In-depth Technical Guide to 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, a key intermediate in synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a polysubstituted aromatic compound with the molecular formula C₇H₅ClFNO₃. Its structure is characterized by a benzene ring functionalized with chloro, fluoro, methoxy, and nitro groups, making it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Chemical Structure:

The IUPAC name for this compound is 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene.[3] The arrangement of the substituents on the benzene ring dictates its reactivity and physicochemical properties.

DOT Diagram of the Chemical Structure:

Caption: 2D structure of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Physicochemical Data:

The following table summarizes key physicochemical properties. Note that some of these values are computed due to the limited availability of experimental data in peer-reviewed literature.

| Property | Value | Source |

| Molecular Weight | 205.57 g/mol | [3] |

| Molecular Formula | C₇H₅ClFNO₃ | [3] |

| CAS Number | 98404-03-6 | [4] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not experimentally determined. For comparison, the related isomer 1-chloro-4-methoxy-2-nitrobenzene has a melting point of 43.2 °C. | [5] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Sparingly soluble in water (predicted). Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [6] |

| XLogP3 | 2.5 | [3] |

| Topological Polar Surface Area | 55.1 Ų | [3] |

Synthesis and Purification

Proposed Synthetic Pathway:

The synthesis involves the nitration of 4-chloro-2-fluoro-1-methoxybenzene using a standard nitrating mixture of nitric acid and sulfuric acid. The methoxy group is a strong activating group and, along with the fluoro and chloro substituents, will direct the incoming nitro group to the ortho position relative to the methoxy group.

DOT Diagram of the Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Experimental Protocol (Proposed):

This protocol is adapted from a similar nitration of 2-fluoro-1,4-dimethoxybenzene and should be optimized for the specific substrate.[7]

Materials:

-

4-chloro-2-fluoro-1-methoxybenzene

-

Concentrated nitric acid (65-70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add 4-chloro-2-fluoro-1-methoxybenzene to the sulfuric acid with stirring, maintaining the temperature below 5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

-

A precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene as a solid.

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene are not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methoxy group.

-

Aromatic Protons (2H): Two doublets are expected in the range of δ 7.0-8.5 ppm. The proton ortho to the nitro group will be the most deshielded.

-

Methoxy Protons (3H): A singlet around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group.

-

Asymmetric NO₂ Stretch: ~1520-1560 cm⁻¹

-

Symmetric NO₂ Stretch: ~1340-1360 cm⁻¹

-

C-Cl Stretch: ~700-800 cm⁻¹

-

C-F Stretch: ~1100-1200 cm⁻¹

-

C-O-C Stretch: ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

Mass Spectrometry:

The electron impact mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z 205, with an M+2 peak at m/z 207 with approximately one-third the intensity, characteristic of the chlorine isotope pattern.

Reactivity and Applications in Drug Discovery

The reactivity of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is dominated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr):

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the chlorine atom is ortho to the nitro group, making it a prime site for displacement by nucleophiles. The fluorine atom is para to the nitro group and is also activated, though generally, chlorine is a better leaving group in SNAr reactions under many conditions.

This reactivity makes 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene a valuable intermediate for introducing the substituted phenyl moiety into a target molecule. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiols.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an aniline using various reducing agents such as H₂/Pd-C, SnCl₂, or Fe/HCl. The resulting 5-chloro-2-fluoro-4-methoxyaniline is a versatile intermediate for the synthesis of heterocycles and other functionalized aromatic compounds.

Applications as a Building Block:

Halogenated and nitrated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. For instance, related fluorinated and chlorinated nitrobenzenes are used in the synthesis of kinase inhibitors for cancer therapy.[8][9] The specific substitution pattern of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene makes it a candidate for the synthesis of novel compounds in these areas.

Safety and Handling

As with all nitroaromatic compounds, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

Toxicity: Predicted to be toxic if swallowed and harmful in contact with skin.[3]

-

Irritation: May cause skin and eye irritation.[3]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a valuable, albeit not extensively documented, chemical intermediate. Its polysubstituted nature provides multiple points for chemical modification, making it a versatile tool for synthetic chemists. The insights provided in this guide on its synthesis, properties, and reactivity are intended to empower researchers in their efforts to develop novel molecules with potential applications in medicine and agriculture. Further experimental validation of the proposed protocols and predicted properties is encouraged to expand the body of knowledge on this compound.

References

-

PubChem. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

PubChemLite. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. [Link]

-

Saleh, N., & Al-Zahrani, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984. [Link]

-

Ahmad, S., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3348-3356. [Link]

-

Taltireddy, K., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14491-14660. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. (1999). [Link]

- Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

-

Lee, H., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 9(11), 1113-1118. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Cancer Management and Research, 7, 81-101. [Link]

Sources

- 1. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene 95% | CAS: 1089280-66-9 | AChemBlock [achemblock.com]

- 3. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4920-79-0 | CAS DataBase [m.chemicalbook.com]

- 5. 4-Fluoro-2-methoxy-1-nitrobenzene | CAS 448-19-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 98404-03-6|1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

CAS Registry Number: 98404-03-6

Formula:

Introduction: The Scaffold Utility

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CFMNB) represents a specialized halogenated nitroaromatic scaffold critical to modern medicinal chemistry. Unlike simple nitrobenzenes, this molecule possesses three distinct functional handles—a chlorine, a fluorine, and a nitro group—arranged around a methoxy core.

Its primary value lies in its regioselective reactivity . The presence of two different halogens (Cl, F) activated by an ortho/para nitro group allows for sequential Nucleophilic Aromatic Substitution (

Critical Isomer Warning: Researchers must distinguish this specific isomer (4-methoxy, CAS 98404-03-6) from its regioisomer, 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS 84478-76-2). Confusion between these two leads to catastrophic regiochemical failures in downstream synthesis.

Physicochemical Profile & Molecular Weight[1][2][3]

Accurate stoichiometry in drug development requires distinguishing between the Average Molecular Weight (used for bulk weighing) and the Monoisotopic Mass (used for Mass Spectrometry identification).

Quantitative Data Table

| Parameter | Value | Context |

| Average Molecular Weight | 205.57 g/mol | Use for molarity calculations and weighing. |

| Monoisotopic Mass | 204.9942 Da | Based on |

| Isotope M+2 Mass | 206.9912 Da | Based on |

| Exact Formula | - | |

| Physical State | Solid (Pale Yellow) | Melting point typically 60-65°C (derivative dependent). |

Mass Spectrometry Identification Strategy

The presence of Chlorine provides a definitive spectral fingerprint. In LC-MS analysis, you will observe a characteristic 3:1 intensity ratio between the

-

Peak A (205.0): Contains

. -

Peak B (207.0): Contains

. -

Validation Check: If this 3:1 pattern is absent, the chlorination is incomplete or the sample is degraded.

Synthetic Reactivity & Protocols

The core utility of CFMNB is the differential reactivity of the Fluorine at C5 versus the Chlorine at C1.

Mechanism: Regioselective

The nitro group at C2 activates the ring.

-

C5-Fluorine: Located para to the Nitro group. Highly activated. Fluorine is an exceptional leaving group in

due to the high electronegativity stabilizing the Meisenheimer complex intermediate. -

C1-Chlorine: Located ortho to the Nitro group. Activated, but sterically more hindered and generally slower to displace than the para-fluorine.

Result: Nucleophiles (amines, thiols) will selectively displace the Fluorine first.

Diagram: Regioselective Pathway

Caption: Figure 1. The preferential displacement of the C5-Fluorine atom (para to nitro) over the C1-Chlorine atom during nucleophilic aromatic substitution.

Validated Protocol: Selective Amination

Objective: Synthesis of N-alkyl-5-amino-4-methoxy-2-nitro-chlorobenzene derivative.

Materials:

-

CFMNB (1.0 eq)

-

Primary Amine (1.1 eq)

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: Anhydrous DMF or THF.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g (4.86 mmol) of CFMNB in 10 mL anhydrous DMF. Cool to 0°C in an ice bath.

-

Addition: Add DIPEA (1.7 mL, 9.7 mmol) followed by the dropwise addition of the amine (5.3 mmol).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1).

-

Checkpoint: The starting material (

) should disappear, replaced by a more polar yellow spot (

-

-

Workup: Pour mixture into 50 mL ice water. A yellow precipitate should form.

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, and dry over

Analytical Characterization (QC)

To ensure the integrity of this intermediate before using it in costly downstream steps, use the following logic check.

QC Decision Tree

Caption: Figure 2. Quality Control logic for verifying structural identity and isotopic purity.

Expected NMR Signals (Prediction)

-

Proton A (C3-H): Singlet (or weak doublet due to long-range F coupling) ~7.5 ppm. Located between Nitro and Methoxy.[1]

-

Proton B (C6-H): Doublet (

Hz) ~7.2 ppm. Located between Fluorine and Chlorine.[2][3]

Safety & Handling (SDS Summary)

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation). Signal Word: DANGER.

-

Nitroaromatic Risks: Like many nitro-compounds, CFMNB may decompose violently at high temperatures. Never heat the neat solid above 100°C.

-

Skin Absorption: The methoxy/halo combination increases lipophilicity, facilitating skin absorption. Double-gloving (Nitrile) is mandatory.

-

Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions, as this can trigger exothermic reduction of the nitro group.

References

-

PubChem. Compound Summary: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (Isomer Comparison). [Link][1]

-

Molecular Weight Calculator. Isotopic Distribution of C7H5ClFNO3. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthesis pathway for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details a scientifically robust method, focusing on the nitration of 2-Chloro-4-fluoroanisole. It elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and presents the expected outcomes. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: Significance of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, also known as 2-Chloro-4-fluoro-5-nitroanisole, is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry.[1] Its molecular structure, featuring a combination of chloro, fluoro, methoxy, and nitro functional groups, makes it a versatile building block for the synthesis of more complex molecules. These derivatives are often explored for their potential biological activities, finding applications in the development of novel pharmaceuticals and agrochemicals.[2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a valuable intermediate for medicinal chemists and process development scientists.

Retrosynthetic Analysis and Pathway Selection

A logical and efficient synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene begins with a commercially available and relatively inexpensive starting material. A retrosynthetic analysis points towards the electrophilic nitration of a suitably substituted anisole derivative as a primary and effective strategy. The most direct precursor is identified as 2-Chloro-4-fluoroanisole.[3]

The selection of this pathway is underpinned by the well-established principles of electrophilic aromatic substitution. The methoxy group (-OCH3) is a potent activating group and an ortho-, para-director. The chloro (-Cl) and fluoro (-F) substituents are deactivating yet also ortho-, para-directing. In the case of 2-Chloro-4-fluoroanisole, the directing effects of the substituents must be carefully considered to predict the regioselectivity of the nitration reaction. The powerful activating and directing influence of the methoxy group is expected to dominate, guiding the incoming nitro group to the positions ortho and para to it. Given that the para position is blocked by a fluorine atom, and one ortho position is occupied by a chlorine atom, the nitration is anticipated to occur at the other vacant ortho position, which is C5, yielding the desired product.

Synthesis Pathway: Nitration of 2-Chloro-4-fluoroanisole

The core of this synthesis is the electrophilic nitration of 2-Chloro-4-fluoroanisole. This reaction introduces a nitro group onto the aromatic ring, a critical step in forming the target molecule.

Reaction Mechanism

The nitration of 2-Chloro-4-fluoroanisole proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).

The nitronium ion then attacks the electron-rich aromatic ring of 2-Chloro-4-fluoroanisole. The activating effect of the methoxy group directs the attack to the positions ortho and para to it. Due to steric hindrance from the adjacent chlorine atom and the presence of the fluorine atom at the para position, the nitration predominantly occurs at the C5 position, which is ortho to the methoxy group and meta to both halogen substituents. This regioselectivity leads to the formation of the desired product, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

dot graph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 1: Synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene"

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Chloro-4-fluoroanisole | C₇H₆ClFO | 160.57 | 97% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

| Ice | H₂O | 18.02 |

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Chloro-4-fluoroanisole (1.0 eq).

-

Cooling: Cool the flask to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the stirred solution of 2-Chloro-4-fluoroanisole via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene.

Results and Discussion

The successful synthesis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected yield for this reaction is typically in the range of 80-90%, depending on the reaction scale and purification method.

The purity of the final product is crucial for its use in subsequent synthetic steps. Recrystallization is often an effective method for obtaining a highly pure solid product. The melting point of the purified compound should be sharp and consistent with literature values.

Safety Considerations

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.

-

Organic Solvents: Dichloromethane is a volatile and potentially harmful solvent. Handle in a fume hood and avoid inhalation or skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has outlined a reliable and efficient synthesis pathway for 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene via the nitration of 2-Chloro-4-fluoroanisole. The provided experimental protocol, coupled with an understanding of the underlying reaction mechanism and safety precautions, offers a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate. The versatility of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene as a building block ensures its continued importance in the pursuit of novel chemical entities with potential therapeutic or agrochemical applications.

References

-

PubChem. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

The following technical guide details the spectroscopic characterization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS: 98404-03-6), a specialized intermediate used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

This guide synthesizes experimental principles with theoretical validation to provide a reference standard for researchers.

Compound Profile & Structural Analysis

-

IUPAC Name: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene[1]

-

Common Synonyms: 4-Chloro-5-fluoro-2-nitroanisole; 2-Fluoro-4-methoxy-5-nitrochlorobenzene

-

Molecular Formula:

Structural Logic for Spectroscopic Interpretation

The molecule features a 1,2,4,5-tetrasubstituted benzene ring. This specific substitution pattern dictates the spectroscopic signals:

-

Symmetry: The molecule is asymmetric, resulting in distinct signals for all protons and carbons.

-

Electronic Effects:

-

Nitro (

at C2): Strong electron-withdrawing group (EWG); deshields adjacent protons (H3) and activates the C4 position for nucleophilic attack during synthesis. -

Methoxy (

at C4): Strong electron-donating group (EDG) by resonance; shields ortho/para positions. -

Fluorine (

at C5): High electronegativity; causes significant splitting in

-

Synthesis & Purity Profile (Context for Analysis)[5][6][7]

To understand the impurity profile often seen in spectra, one must understand the synthesis. This compound is typically synthesized via Nucleophilic Aromatic Substitution (

Synthetic Route:

Reaction of 1-chloro-4,5-difluoro-2-nitrobenzene with Sodium Methoxide (

-

Regioselectivity: The fluorine at C4 is para to the nitro group, making it highly activated for substitution. The fluorine at C5 is meta to the nitro group and remains intact.

Graphviz Diagram: Synthesis & Regiochemistry

Caption: Regioselective SNAr synthesis pathway. The nitro group activates the para-fluorine (C4) for displacement by methoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Data (400 MHz, )

The aromatic region is characterized by two distinct protons appearing as singlets or doublets due to fluorine coupling.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H3 | 7.68 | Doublet ( | Located between | |

| H6 | 7.24 | Doublet ( | Located between Cl and F. Shielded relative to H3. Shows strong ortho coupling to F. | |

| -OCH | 3.98 | Singlet ( | - | Characteristic methoxy singlet. |

Critical Analysis for Researchers:

-

The Fluorine Splitting: Do not mistake the aromatic signals for two singlets. H6 (ortho to F) will have a large coupling constant (~10 Hz), while H3 (meta to F) will have a smaller coupling (~7-8 Hz).

-

NOE Correlations: Irradiation of the methoxy signal (3.98 ppm) will show an NOE enhancement at H3 (7.68 ppm) and H5 (Fluorine), confirming the regiochemistry of the methoxy group.

NMR Data (100 MHz, )

| Carbon | Shift ( | Splitting ( | Assignment |

| C4 | 152.5 | Ipso to OMe and F (Deshielded). Note: C-F coupling is very large. | |

| C5 | 148.1 | Ipso to F. | |

| C2 | 138.5 | Ipso to | |

| C1 | 125.4 | Ipso to Cl. | |

| C3 | 118.2 | Aromatic CH (Ortho to | |

| C6 | 114.8 | Aromatic CH (Ortho to F). | |

| OMe | 56.8 | Methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the nitro and ether functionalities.

| Wavenumber ( | Functional Group | Vibrational Mode |

| 3100 - 3050 | Ar-H | C-H Stretching (Weak) |

| 2850 | O-Me | C-H Stretching (Alkyl) |

| 1535 | Asymmetric Stretch (Strong, Diagnostic) | |

| 1350 | Symmetric Stretch (Strong) | |

| 1260, 1050 | Ar-O-C | Ether C-O Stretching |

| 1100 - 1000 | Ar-F | C-F Stretching (Often obscured by fingerprint) |

| 850 - 700 | Ar-Cl | C-Cl Stretching |

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Molecular Ion:

Fragmentation Pathway (EI)

The fragmentation follows a predictable loss of the labile nitro and methoxy groups.

-

Molecular Ion (

): 205/207 -

$[M - \text{NO}_2]^+ $:

159 (Loss of 46). Aromatic ring stability is retained. -

$[M - \text{NO} - \text{CO}]^+ $: Rearrangement typical of nitro compounds.

-

$[M - \text{CH}_3]^+ $:

190 (Loss of methyl radical from methoxy).

Graphviz Diagram: MS Fragmentation Logic

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocol for Verification

To validate the identity of a synthesized batch, follow this rapid QC protocol:

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL

. -

Acquisition: Run a standard proton scan (16 scans).

-

Checkpoints:

-

Verify the 3:1 ratio of aromatic protons to methoxy protons.

-

Confirm the doublet splitting at ~7.24 ppm (H6). If this is a singlet, you likely have the wrong regioisomer (where F is not ortho to H).

-

Impurity Check: Look for a singlet at ~3.80 ppm, which may indicate unreacted starting material (difluoronitrobenzene derivatives) or the regioisomer byproduct.

-

References

-

PubChem Compound Summary. 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CID 2779295). National Library of Medicine. Available at: [Link]

-

Nucleophilic Aromatic Substitution (SNAr) Mechanism. Chemistry LibreTexts. Available at: [Link][4][5][6][7][8][9][10]

Sources

- 1. 1-methoxy-2-chloro-5-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1 2 Dichloro 4 fluor 5 nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | 98404-03-6 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Chloro-2-nitroanisole(89-21-4) 1H NMR [m.chemicalbook.com]

- 8. Preparation method of 4-chloro-3-nitroanisole - Eureka | Patsnap [eureka.patsnap.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene: A Guide to Regioselective Reactivity with Nucleophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene with nucleophiles. As a polysubstituted aromatic compound, this molecule presents a compelling case study in regioselectivity governed by the principles of Nucleophilic Aromatic Substitution (SNAr). We will dissect the electronic contributions of each substituent to predict and rationalize the molecule's behavior, focusing on the decisive role of the nitro group in activating the ring and directing substitution. This guide offers field-proven insights into reaction mechanisms, provides detailed experimental protocols, and serves as a practical resource for chemists leveraging this versatile building block in pharmaceutical and materials science synthesis.

Introduction

Halogenated and nitrated aromatic compounds are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Their controlled functionalization allows for the construction of complex molecular architectures with tailored biological activities.[3] 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (PubChem CID: 2779295) is a prime example of such a scaffold, featuring multiple potential reaction sites and a diverse array of electronic influences.[4]

The central challenge and opportunity in utilizing this reagent lies in understanding and controlling its reactivity towards nucleophiles. The benzene ring is inherently electron-rich and typically undergoes electrophilic substitution. However, the presence of potent electron-withdrawing groups can reverse this polarity, making the ring susceptible to nucleophilic attack.[5][6] This guide aims to provide an in-depth exploration of this reactivity, moving beyond simple prediction to explain the causality behind the observed regioselectivity. By understanding the underlying principles of Nucleophilic Aromatic Substitution (SNAr), researchers can effectively harness the synthetic potential of this valuable intermediate.

Chapter 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

To comprehend the reactivity of our target molecule, a firm grasp of the Nucleophilic Aromatic Substitution (SNAr) mechanism is essential. This pathway is distinct from the more familiar S_N1 and S_N2 reactions and is characterized by a two-step addition-elimination process.[7][8]

-

Step 1: Nucleophilic Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group.[7] This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9]

-

Step 2: Elimination and Aromatization: The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored. This step is generally fast.

The feasibility and rate of an SNAr reaction are critically dependent on three factors:

-

The presence of strong electron-withdrawing groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) are essential. They activate the ring towards nucleophilic attack by withdrawing electron density and, crucially, by stabilizing the negative charge of the Meisenheimer complex.[10][11]

-

The position of the EWGs: Activation is most effective when the EWGs are positioned ortho or para to the leaving group. This geometry allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, significantly lowering the activation energy.[6][7][11] Meta-positioned EWGs offer only minor inductive stabilization and are far less effective activators.[11]

-

A good leaving group: While it may seem counterintuitive compared to S_N2 reactions, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.[6]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Chapter 2: Reactivity Analysis of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

A detailed examination of the substituent effects on the target molecule's aromatic ring allows for a precise prediction of its reactivity profile.

Structure and Substituent Analysis:

-

Nitro Group (-NO2) at C2: This is the dominant activating group. It is a powerful electron-withdrawing group through both resonance and induction, rendering the ring highly electron-deficient.

-

Chloro Group (-Cl) at C1: This is a potential leaving group. It is positioned ortho to the powerfully activating nitro group.

-

Fluoro Group (-F) at C5: This is the second potential leaving group. It is positioned meta to the nitro group.

-

Methoxy Group (-OCH3) at C4: This group has a dual electronic nature. It is electron-donating through resonance but electron-withdrawing through induction. Its position is para to the chloro group and meta to the nitro group.

Predicting the Site of Nucleophilic Attack:

The regioselectivity of the reaction is determined by the stability of the Meisenheimer complex formed upon nucleophilic attack. Let's compare the outcomes of an attack at C1 (displacing -Cl) versus an attack at C5 (displacing -F).

-

Attack at C1 (ortho to -NO2): When a nucleophile attacks the carbon bearing the chlorine atom, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the adjacent nitro group through resonance. This provides substantial stabilization, significantly lowering the energy of the transition state and favoring this pathway.

-

Attack at C5 (meta to -NO2): If a nucleophile were to attack the carbon bearing the fluorine atom, the negative charge of the intermediate could not be delocalized onto the nitro group via resonance.[7][11] The nitro group would only offer a much weaker inductive stabilization.

Caption: Resonance stabilization of the Meisenheimer intermediate.

Chapter 3: Reactivity with Representative Nucleophiles

The predictable regioselectivity of 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene makes it an excellent substrate for reaction with a wide variety of nucleophiles.

| Nucleophile Class | Example Nucleophile | Typical Solvent | Base (if required) | Product Type |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methanol, THF, Dioxane | N/A | Aryl Ether |

| N-Nucleophiles | Morpholine, Aniline | DMF, DMSO, Acetonitrile | K₂CO₃, Et₃N | Aryl Amine |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF, Ethanol | N/A | Aryl Sulfide |

| C-Nucleophiles | Malononitrile Anion | DMF, DMSO | NaH, K₂CO₃ | Aryl-Carbon Bond |

-

Oxygen Nucleophiles (Alkoxides, Phenoxides): These reactions are typically straightforward, often proceeding at room temperature or with gentle heating to yield aryl ethers. The choice of an aprotic polar solvent like DMF or DMSO can accelerate the reaction.

-

Nitrogen Nucleophiles (Amines): Reactions with primary or secondary amines are common and highly effective. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Sulfur Nucleophiles (Thiolates): Thiolates are excellent nucleophiles and react readily with this substrate to form aryl sulfides. These reactions are often very fast, even at low temperatures.

-

Carbon Nucleophiles (Enolates, Organometallics): While less common, activated carbon nucleophiles like those derived from malonates can displace the chloride, forming a new carbon-carbon bond. These reactions often require a strong, non-nucleophilic base like sodium hydride (NaH) to generate the carbanion.[12]

Chapter 4: Experimental Protocol: Synthesis of 5-Fluoro-4-methoxy-2-nitro-N-phenylaniline

This protocol details a representative SNAr reaction using aniline as the nucleophile.

Materials and Reagents:

-

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene and anhydrous potassium carbonate.

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable slurry. Add aniline to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-aryl amine product.

Caption: Standard workflow for SNAr reaction and purification.

Conclusion

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a highly activated and regioselective substrate for Nucleophilic Aromatic Substitution. The reactivity is overwhelmingly dictated by the presence of the nitro group at the C2 position, which selectively activates the ortho-positioned chlorine at C1 for displacement. This predictable behavior makes the compound a reliable and versatile building block for introducing a substituted 2-nitroaryl moiety into a target molecule. By understanding the fundamental principles of the SNAr mechanism and the specific electronic landscape of this reagent, researchers can confidently design and execute a wide range of synthetic transformations, paving the way for new discoveries in drug development and materials science.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

BYJU'S. (2022). Nucleophilic aromatic substitution. BYJU'S. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]

-

Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

-

PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. PubChem. [Link]

-

PubChemLite. (n.d.). 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. PubChemLite. [Link]

-

MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

PMC. (n.d.). Interrupted SNAr-Alkylation Dearomatization. PMC. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interrupted SNAr-Alkylation Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyclic Scaffolds from 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene as a versatile starting material for the synthesis of valuable heterocyclic compounds. We detail the strategic transformation of this building block into a key intermediate, 4-fluoro-5-methoxybenzene-1,2-diamine, and subsequently outline robust, step-by-step protocols for its conversion into two medicinally relevant scaffolds: substituted benzimidazoles and quinoxalines. The guide emphasizes the chemical logic behind procedural steps, from nucleophilic aromatic substitution and nitro group reduction to final cyclization, ensuring both technical accuracy and practical applicability in a research setting.

Introduction: The Utility of a Polysubstituted Benzene Ring

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a highly functionalized aromatic compound, making it an excellent precursor in synthetic organic chemistry.[1][2] Its structure is primed for selective transformations, governed by the electronic nature and relative positions of its substituents:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr) at the ortho (chloro) and para (fluoro) positions.[3][4] It also serves as a synthetic handle for the introduction of an amine group via reduction.

-

Halogens (-Cl, -F): Act as leaving groups in SNAr reactions. The chlorine atom, being ortho to the nitro group, is particularly activated and serves as the primary site for nucleophilic displacement.

-

Methoxy Group (-OCH₃): An electron-donating group that influences the regioselectivity of further reactions and is a common feature in many bioactive molecules.

This unique combination of functional groups allows for a controlled, stepwise synthesis of complex heterocyclic systems, which are foundational structures in numerous pharmaceuticals.[5] This guide will focus on a two-part synthetic strategy: first, the synthesis of a common diamine intermediate, and second, its application in building benzimidazole and quinoxaline cores.

PART I: Synthesis of the Key Intermediate: 4-Fluoro-5-methoxybenzene-1,2-diamine

The cornerstone of the subsequent heterocyclic syntheses is the creation of a substituted o-phenylenediamine. This is achieved through a two-step sequence involving nucleophilic aromatic substitution followed by nitro group reduction.

Workflow for Intermediate Synthesis

Caption: Overall workflow for the synthesis of the key diamine intermediate.

Step 1: Nucleophilic Aromatic Substitution (Amination)

Mechanistic Rationale: The SNAr reaction is initiated by the attack of a nucleophile (ammonia, from ammonium hydroxide) on the electron-deficient carbon bearing the chlorine atom. The strong electron-withdrawing nitro group at the ortho position stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the reaction.[6] The chloride ion is subsequently eliminated, restoring aromaticity. This reaction proceeds selectively at the chloro-substituted position due to its superior leaving group ability compared to fluoride under these conditions and its ortho proximity to the activating nitro group.

Protocol 1: Synthesis of 4-Fluoro-5-methoxy-2-nitroaniline

-

Reagent Preparation: In a sealed pressure vessel, add 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq).

-

Solvent and Reagent Addition: Add ethanol (EtOH) to create a ~0.5 M solution. To this stirring suspension, add concentrated ammonium hydroxide (NH₄OH, 5.0-10.0 eq).

-

Reaction Conditions: Securely seal the vessel and heat the reaction mixture to 100-120 °C. Maintain heating for 12-24 hours.

-

Expert Insight: The use of a sealed vessel is crucial to maintain the concentration of ammonia, which is volatile at the reaction temperature. Ethanol is chosen as a solvent for its ability to dissolve the starting material and its miscibility with aqueous ammonium hydroxide.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: a. Cool the reaction vessel to room temperature. b. Pour the reaction mixture into a beaker containing crushed ice/water. A yellow precipitate should form. c. Stir for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove excess ammonia and salts. e. Dry the product under vacuum to yield 4-Fluoro-5-methoxy-2-nitroaniline. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 2: Nitro Group Reduction

Mechanistic Rationale: The conversion of the nitro group to a primary amine is a critical step. Tin(II) chloride (SnCl₂) in the presence of an acid (generated in situ from the hydration water in ethanol) is a classic and reliable method for this transformation.[7] Tin(II) acts as a reducing agent, donating electrons to the nitro group in a stepwise process that ultimately, after an acidic workup, yields the amine. This method is preferred for its high efficiency and tolerance of other functional groups like halogens and ethers.

Protocol 2: Synthesis of 4-Fluoro-5-methoxybenzene-1,2-diamine

-

Reagent Preparation: To a round-bottom flask, add 4-Fluoro-5-methoxy-2-nitroaniline (1.0 eq) and ethanol (to create a ~0.4 M solution).

-

Reducing Agent Addition: To the stirring suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The reaction is exothermic.

-

Expert Insight: Adding the SnCl₂·2H₂O in portions helps to control the initial exotherm. The large excess ensures the complete reduction of the nitro group.

-

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow starting material and the appearance of a new, UV-active spot indicates reaction completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and carefully pour it over ice. b. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A tin hydroxide precipitate (a thick white solid) will form. c. Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (EtOAc, 3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure to yield the crude 4-Fluoro-5-methoxybenzene-1,2-diamine. This intermediate is often used directly in the next step as it can be susceptible to air oxidation.

PART II: Application in Heterocyclic Synthesis

The synthesized o-phenylenediamine is now ready for cyclization into various heterocyclic systems. We present protocols for the synthesis of benzimidazoles and quinoxalines, two scaffolds of significant pharmacological interest.[8][9]

Synthetic Pathways from the Key Intermediate

Caption: Divergent synthesis of benzimidazoles and quinoxalines from the common intermediate.

Application Protocol I: Synthesis of a 5-Fluoro-6-methoxy-1H-benzimidazole Derivative

Mechanistic Rationale: This synthesis, often referred to as the Phillips condensation, involves the reaction of an o-phenylenediamine with an aldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (or dehydrogenation) to form the aromatic benzimidazole ring.[10] Sodium metabisulfite (Na₂S₂O₅) can act as a mild oxidant or a sulfur dioxide source that facilitates the final aromatization step.[7]

Protocol 3: Synthesis of 2-Aryl-5-fluoro-6-methoxy-1H-benzimidazole

-

Reagent Preparation: In a round-bottom flask, dissolve 4-Fluoro-5-methoxybenzene-1,2-diamine (1.0 eq) in a solvent like N,N-Dimethylformamide (DMF) or ethanol.

-

Aldehyde Addition: Add the desired aromatic aldehyde (e.g., benzaldehyde, 1.0-1.1 eq).

-

Catalyst/Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅, 1.1-1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C for 4-8 hours under a nitrogen atmosphere.

-

Expert Insight: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve all reactants. The nitrogen atmosphere prevents unwanted oxidation of the diamine starting material.

-

-

Monitoring: Track the reaction's progress via TLC or LC-MS.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and pour it into ice water. b. A precipitate will form. If the product is basic, it may be necessary to neutralize the solution with a base like NaHCO₃ to induce precipitation. c. Collect the solid by vacuum filtration and wash it with water. d. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

| Reactant (Aldehyde) | Solvent | Temp (°C) | Time (h) | Typical Yield |

| Benzaldehyde | DMF | 120 | 6 | 85-95% |

| 4-Chlorobenzaldehyde | Ethanol | 80 | 8 | 80-90% |

| 4-Methoxybenzaldehyde | DMF | 120 | 5 | 88-96% |

Table 1: Representative conditions for benzimidazole synthesis.

Application Protocol II: Synthesis of a 6-Fluoro-7-methoxyquinoxaline Derivative

Mechanistic Rationale: The synthesis of quinoxalines is most commonly achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11] The reaction is typically acid-catalyzed and proceeds through a double condensation mechanism, forming a dihydropyrazine intermediate which spontaneously aromatizes to the stable quinoxaline ring system with the elimination of two molecules of water.[9]

Protocol 4: Synthesis of 2,3-Diaryl-6-fluoro-7-methoxyquinoxaline

-

Reagent Preparation: In a round-bottom flask, dissolve 4-Fluoro-5-methoxybenzene-1,2-diamine (1.0 eq) in ethanol or glacial acetic acid.

-

Dicarbonyl Addition: Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq).

-

Reaction Conditions:

-

If using ethanol, add a catalytic amount of acetic acid (2-3 drops).

-

Heat the mixture to reflux for 1-3 hours. A precipitate of the product often forms directly in the reaction flask upon heating.

-

Expert Insight: Glacial acetic acid can serve as both the solvent and the catalyst, often leading to faster reaction times and cleaner product formation. The reaction is generally very efficient and high-yielding.[11]

-

-

Monitoring: The reaction can be monitored by TLC, but often the formation of a significant precipitate is a reliable indicator of completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold ethanol and then water. c. If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid by filtration. d. The product is often of high purity, but can be recrystallized from ethanol or a similar solvent if needed.

| Reactant (1,2-Dicarbonyl) | Solvent | Temp (°C) | Time (h) | Typical Yield |

| Benzil | Ethanol/AcOH | Reflux | 1 | >95% |

| 2,3-Butanedione | Acetic Acid | Reflux | 2 | 90-98% |

| Glyoxal (40% in H₂O) | Ethanol | Reflux | 3 | 85-95% |

Table 2: Representative conditions for quinoxaline synthesis.

Conclusion

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene stands out as a strategically valuable building block for constructing complex heterocyclic molecules. The protocols detailed herein demonstrate a logical and efficient pathway from this starting material to a versatile o-phenylenediamine intermediate, which can be readily converted into medicinally relevant benzimidazole and quinoxaline scaffolds. The provided methodologies are robust, scalable, and grounded in well-established chemical principles, offering a reliable blueprint for researchers in drug discovery and synthetic chemistry.

References

-

S. S. Ubarhande, P. P. Devhate, and B. N. Berad. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals. Available at: [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]

-

Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Hassan, S. Y. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

-

Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.). Available at: [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett.

-

Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. Available at: [Link]

-

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. (n.d.). PubChem. Available at: [Link]

-

Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. Available at: [Link]

-

Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Preprints.org. Available at: [Link]

-

Kumar, A., et al. (2015). Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. PMC. Available at: [Link]

-

FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Available at: [Link]

-

1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. (n.d.). PubChemLite. Available at: [Link]

-

Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. (n.d.). chemconnections.org. Available at: [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). MDPI. Available at: [Link]

-

Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Iaroshenko, V. O. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ZORA. Available at: [Link]

-

3.7: Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. Available at: [Link]

-

Mąkosza, M., & Wojciechowski, K. (2014). SYNTHESIS OF HETEROCYCLES VIA NUCLEOPHILIC SUBSTITUTION OF HYDROGEN IN NITROARENES. HETEROCYCLES. Available at: [Link]

-

Nucleophilic aromatic substitution. (n.d.). Britannica. Available at: [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). ResearchGate. Available at: [Link]

-

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. (n.d.). PubChem. Available at: [Link]

-

The nucleophilic aromatic substitution reaction between.... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 98404-03-6|1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. chemconnections.org [chemconnections.org]

- 4. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene in medicinal chemistry case studies

Technical Application Note: Strategic Utilization of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene in Medicinal Chemistry

and Chemoselective Reduction in 3rd-Generation EGFR TKI SynthesisPart 1: Executive Summary & Medicinal Context

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS: 457947-60-3*) is a high-value electrophilic scaffold used primarily in the synthesis of covalent kinase inhibitors, specifically 3rd-generation EGFR Tyrosine Kinase Inhibitors (TKIs) targeting T790M and C797S resistance mutations.

Its structural uniqueness lies in its "Dual-Activated Electrophile" motif:

-

C-5 Fluorine: Activated para to the nitro group.

-

C-1 Chlorine: Activated ortho to the nitro group.

This specific substitution pattern allows for sequential, regioselective Nucleophilic Aromatic Substitutions (

Note: Nomenclature in this class is highly sensitive to numbering. This guide addresses the specific isomer: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, where the Fluorine is para to the Nitro group.

Part 2: Chemical Reactivity Profile (The "Ortho-Para" Paradox)

Successful utilization of this intermediate requires understanding the kinetic competition between the two leaving groups.

| Feature | Position | Activation Source | Reactivity Status | Preferred Nucleophile |

| Fluorine | C-5 | Para-Nitro | High ( | |

| Chlorine | C-1 | Ortho-Nitro | Moderate ( | Thiols, Alkoxides, or Amines (High T) |

| Methoxy | C-4 | Meta-Nitro | Inert | N/A |

Mechanistic Insight:

In

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for processing this scaffold.

Caption: Kinetic bifurcation pathway demonstrating the dominance of Para-F displacement under controlled conditions.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Amination

Objective: To install the amine tail (e.g., N,N,N'-trimethylethylenediamine) at C-5 while preserving the C-1 Chlorine.

Materials:

-

Substrate: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene (1.0 eq)

-

Nucleophile: N,N,N'-trimethylethylenediamine (1.05 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with the Substrate (1.0 eq) and MeCN (10 vol). Cool the solution to 0°C using an ice/water bath.

-

Why? Cooling suppresses the reaction rate at the C-1 Chlorine position, maximizing regioselectivity for the C-5 Fluorine.

-

-

Base Addition: Add DIPEA (1.2 eq) in one portion.

-

Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in MeCN (2 vol) and add it dropwise over 30 minutes.

-

Critical Control Point: Rapid addition can create localized hot spots, leading to bis-substitution.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (20-25°C). Monitor by HPLC or TLC.[1]

-

Endpoint: Disappearance of starting material. If >5% starting material remains after 4 hours, add 0.1 eq of amine.

-

-

Work-up: Quench with water (20 vol). If the product precipitates, filter and wash with cold water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Expected Outcome: >90% Yield of the C-5 substituted nitro-aniline.

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an aniline without dehalogenating the C-1 Chlorine.